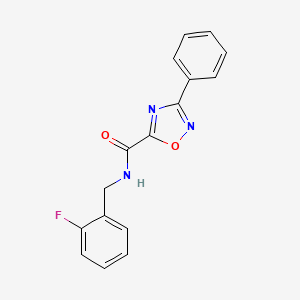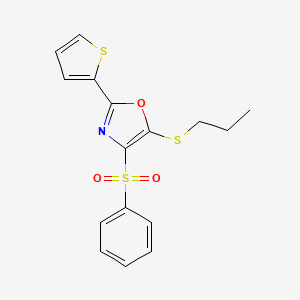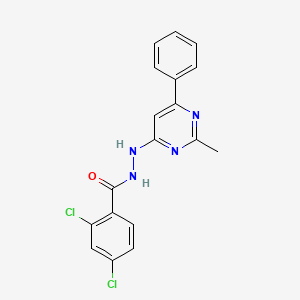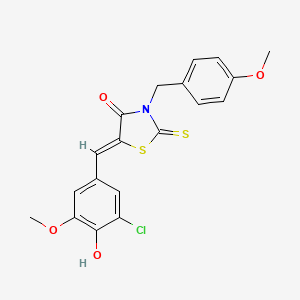![molecular formula C18H22O4 B4964949 1-methoxy-2-[4-(3-methoxyphenoxy)butoxy]benzene](/img/structure/B4964949.png)
1-methoxy-2-[4-(3-methoxyphenoxy)butoxy]benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-methoxy-2-[4-(3-methoxyphenoxy)butoxy]benzene, also known as GW501516, is a synthetic drug that belongs to the class of peroxisome proliferator-activated receptor delta (PPARδ) agonists. It was first developed by GlaxoSmithKline in the 1990s as a potential treatment for metabolic disorders such as obesity, dyslipidemia, and type 2 diabetes. However, due to its ability to enhance endurance performance, it has gained popularity among athletes and bodybuilders as a performance-enhancing drug (PED).
作用机制
1-methoxy-2-[4-(3-methoxyphenoxy)butoxy]benzene exerts its effects through the activation of PPARδ, a nuclear receptor that plays a crucial role in regulating lipid metabolism, glucose homeostasis, and energy expenditure. By activating PPARδ, 1-methoxy-2-[4-(3-methoxyphenoxy)butoxy]benzene enhances fatty acid oxidation, glucose uptake, and mitochondrial biogenesis, leading to increased energy production and improved metabolic function.
Biochemical and Physiological Effects:
1-methoxy-2-[4-(3-methoxyphenoxy)butoxy]benzene has been shown to have several biochemical and physiological effects, including increased endurance performance, improved lipid metabolism, reduced inflammation, and enhanced glucose uptake. In animal models, 1-methoxy-2-[4-(3-methoxyphenoxy)butoxy]benzene has been found to increase running endurance by up to 70%, which is attributed to its ability to enhance fatty acid oxidation and improve oxygen utilization. In humans, 1-methoxy-2-[4-(3-methoxyphenoxy)butoxy]benzene has been shown to increase HDL cholesterol levels and reduce triglyceride levels, indicating its potential as a lipid-lowering agent.
实验室实验的优点和局限性
1-methoxy-2-[4-(3-methoxyphenoxy)butoxy]benzene has several advantages for lab experiments, including its ability to modulate PPARδ activity, which is involved in many physiological processes. It is also relatively easy to synthesize and purify, making it accessible for research purposes. However, 1-methoxy-2-[4-(3-methoxyphenoxy)butoxy]benzene has some limitations, including its potential to cause liver toxicity and the lack of long-term safety data in humans.
未来方向
There are several future directions for research on 1-methoxy-2-[4-(3-methoxyphenoxy)butoxy]benzene, including investigating its potential as a treatment for metabolic disorders, cardiovascular diseases, and cancer. Additionally, more studies are needed to determine the long-term safety and efficacy of 1-methoxy-2-[4-(3-methoxyphenoxy)butoxy]benzene in humans. Furthermore, the development of novel PPARδ agonists with improved selectivity and potency is an area of active research.
合成方法
The synthesis of 1-methoxy-2-[4-(3-methoxyphenoxy)butoxy]benzene involves several steps, including the reaction of 4-chlorobutyryl chloride with 3-methoxyphenol to form 4-(3-methoxyphenoxy)butyryl chloride, which is then reacted with 1-methoxy-2-hydroxybenzene to yield 1-methoxy-2-[4-(3-methoxyphenoxy)butoxy]benzene. The purity of the compound is typically determined using high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS).
科学研究应用
1-methoxy-2-[4-(3-methoxyphenoxy)butoxy]benzene has been extensively studied in preclinical and clinical trials for its potential therapeutic applications in metabolic disorders, cardiovascular diseases, and cancer. In animal models, 1-methoxy-2-[4-(3-methoxyphenoxy)butoxy]benzene has been shown to improve insulin sensitivity, reduce body weight and fat mass, and increase HDL cholesterol levels. In humans, 1-methoxy-2-[4-(3-methoxyphenoxy)butoxy]benzene has been investigated for its ability to improve lipid profiles, reduce inflammation, and enhance exercise capacity.
属性
IUPAC Name |
1-methoxy-2-[4-(3-methoxyphenoxy)butoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O4/c1-19-15-8-7-9-16(14-15)21-12-5-6-13-22-18-11-4-3-10-17(18)20-2/h3-4,7-11,14H,5-6,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMTITGLOOUHZFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCCCCOC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methoxy-2-[4-(3-methoxyphenoxy)butoxy]benzene | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(2-methoxyphenyl)-2-[(4-methylbenzoyl)amino]acrylic acid](/img/structure/B4964874.png)
![methyl 4-[(3-{4-[(ethylamino)sulfonyl]phenyl}propanoyl)amino]benzoate](/img/structure/B4964875.png)

![2-(4-{2-[5-(2-furyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}phenyl)-1H-isoindole-1,3(2H)-dione hydrobromide](/img/structure/B4964880.png)


![1-[6-methyl-4-(4-methylphenyl)-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinyl]ethanone](/img/structure/B4964897.png)
![11-(2,3-dimethoxyphenyl)-3-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4964917.png)
![6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 4-methylbenzenesulfonate](/img/structure/B4964919.png)

![2-{2-chloro-4-[(isopropylamino)sulfonyl]phenoxy}-N-(2-fluorophenyl)acetamide](/img/structure/B4964930.png)


